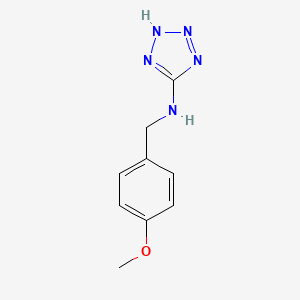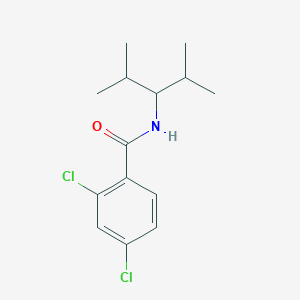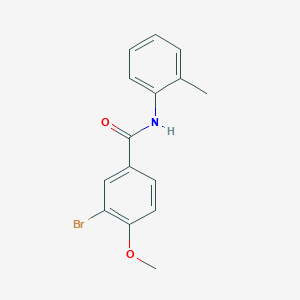![molecular formula C16H15NO5S2 B5727485 [(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid](/img/structure/B5727485.png)
[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as PSEA or N-(4-(phenylsulfonyl)phenethyl)-2-oxo-2-thioacetamide. It is a white crystalline powder with a molecular formula of C16H15NO4S2 and a molecular weight of 369.43 g/mol.
作用機序
The mechanism of action of PSEA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. PSEA has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. It also inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
PSEA has been shown to have various biochemical and physiological effects. It exhibits anti-inflammatory effects by inhibiting the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. It also exhibits cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. PSEA has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
実験室実験の利点と制限
PSEA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying these conditions. However, PSEA also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
将来の方向性
There are several future directions for research on PSEA. One area of interest is the development of more soluble analogs of PSEA that can be administered in vivo. Another area of interest is the identification of the specific enzymes and signaling pathways that are targeted by PSEA. This can help to clarify the mechanism of action and identify potential new therapeutic targets. Additionally, further studies are needed to investigate the potential use of PSEA in other conditions such as neuroinflammation and cardiovascular disease.
In conclusion, [(2-oxo-2-{4-[(phenylsulfonyl)amino]phenyl}ethyl)thio]acetic acid is a promising compound for scientific research due to its potent anti-inflammatory, anti-cancer, and anti-diabetic properties. Its unique properties make it a valuable tool for studying various conditions, and there are several future directions for research on this compound.
合成法
The synthesis of PSEA involves a multi-step process that includes the reaction of 4-chlorobenzene sulfonamide with 2-bromoethyl acetoacetate. The resulting product is then treated with thioacetic acid to form PSEA. The purity of the final product is confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
科学的研究の応用
PSEA has been widely used in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. PSEA has been shown to inhibit the activity of various enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. It also exhibits cytotoxic effects on cancer cells and has been shown to induce apoptosis in leukemia and breast cancer cells.
特性
IUPAC Name |
2-[2-[4-(benzenesulfonamido)phenyl]-2-oxoethyl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S2/c18-15(10-23-11-16(19)20)12-6-8-13(9-7-12)17-24(21,22)14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCLWFQECRCXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)CSCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5325029 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B5727410.png)

![N'-{[2-(1-naphthyloxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5727418.png)
![3-nitrobenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5727420.png)
![1-(2-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5727427.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5727429.png)

![1-{4-[(4,6-dihydroxy-1,3,5-triazin-2-yl)amino]phenyl}ethanone](/img/structure/B5727442.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(5-ethyl-2-furyl)propanamide](/img/structure/B5727447.png)



![N-(1-methyl-4-piperidinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5727483.png)
